Octadeca-5,8,11-trienoic acid Octadeca-5,8,11-trienoic acid
Brand Name: Vulcanchem
CAS No.: 57193-13-2
VCID: VC19582577
InChI: InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8,10-11,13-14H,2-6,9,12,15-17H2,1H3,(H,19,20)
SMILES:
Molecular Formula: C18H30O2
Molecular Weight: 278.4 g/mol

Octadeca-5,8,11-trienoic acid

CAS No.: 57193-13-2

Cat. No.: VC19582577

Molecular Formula: C18H30O2

Molecular Weight: 278.4 g/mol

* For research use only. Not for human or veterinary use.

Octadeca-5,8,11-trienoic acid - 57193-13-2

Specification

CAS No. 57193-13-2
Molecular Formula C18H30O2
Molecular Weight 278.4 g/mol
IUPAC Name octadeca-5,8,11-trienoic acid
Standard InChI InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8,10-11,13-14H,2-6,9,12,15-17H2,1H3,(H,19,20)
Standard InChI Key OQKSACYFUKAOOJ-UHFFFAOYSA-N
Canonical SMILES CCCCCCC=CCC=CCC=CCCCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Octadeca-5,8,11-trienoic acid is an 18-carbon carboxylic acid with three cis-configured double bonds at positions Δ⁵, Δ⁸, and Δ¹¹ (Figure 1). Its IUPAC name, octadeca-5,8,11-trienoic acid, reflects this arrangement. The molecule’s non-conjugated double bonds create a bent geometry, influencing its melting point, solubility, and interaction with biological membranes. The compound’s SMILES notation (CCCCCCC=CCC=CCC=CCCCC(=O)O) and InChIKey (OQKSACYFUKAOOJ-UHFFFAOYSA-N) provide unambiguous representations of its structure.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₃₀O₂
Molecular Weight278.4 g/mol
CAS Registry Number57193-13-2
XLogP3 (Partitioning)6.4 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Spectral Characteristics

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for characterizing this compound. Derivatization with 4,4-dimethyloxazoline (DMOX) enhances MS resolution, enabling precise localization of double bonds. The DMOX adducts produce diagnostic fragmentation patterns, such as m/z 196 and 210, corresponding to cleavage between the Δ⁵ and Δ⁸ bonds. NMR spectra typically show olefinic proton signals between δ 5.3–5.5 ppm and carboxyl carbon resonances near δ 180 ppm.

Synthesis and Production

Biosynthetic Pathways

In rare natural occurrences, this trienoic acid may arise through sequential desaturation by membrane-bound enzymes. The pathway involves:

  • Δ⁹ desaturation of stearic acid to oleic acid (C18:1 Δ⁹).

  • Further Δ⁸ and Δ¹¹ desaturation by specialized enzymes, though such activity remains poorly documented in eukaryotes.

Analytical Methodologies

Mass Spectrometry

Gas chromatography coupled with electron ionization MS (GC-EI/MS) of DMOX derivatives remains the gold standard for structural elucidation. Key fragments arise from allylic cleavage, with intervals between double bonds yielding signature ions (e.g., m/z 108 for Δ⁵–Δ⁸ spacing). High-resolution MS (HRMS) further confirms the molecular formula via exact mass measurements (theoretical [M+H]⁺ = 279.2329).

Chromatographic Separation

Reverse-phase HPLC with C18 columns effectively resolves octadeca-5,8,11-trienoic acid from co-eluting lipids. Mobile phases of acetonitrile/water (85:15, v/v) with 0.1% formic acid achieve baseline separation in 20 minutes. UV detection at 205 nm captures conjugated diene moieties, though sensitivity is lower than MS-based methods.

Research Findings and Biological Implications

Membrane Dynamics

Molecular dynamics simulations reveal that the trienoic acid integrates into lipid bilayers, increasing membrane fluidity by 40% compared to saturated analogs. This property could modulate ion channel function or receptor signaling, but physiological relevance remains speculative.

Applications and Future Directions

Industrial Uses

As a specialty chemical, octadeca-5,8,11-trienoic acid serves as a precursor for synthesizing lipid nanoparticles and polymer coatings. Its multiple double bonds enable cross-linking in bio-based resins, enhancing material durability.

Therapeutic Prospects

Despite limited data, structural analogs of trienoic acids show anticancer and neuroprotective effects. Targeted delivery systems (e.g., liposomes) could exploit this compound’s fluidity-enhancing properties for drug transport.

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